tert-butylN-(1-aminoheptan-4-yl)carbamate
Description
Contextualization within the Class of N-Protected Alkyl Diamines
N-protected alkyl diamines are a critical class of compounds that feature two or more amino groups, where at least one is masked with a protective group. This differential protection is crucial for achieving regioselectivity in subsequent reactions, allowing for the stepwise introduction of various substituents. The selective protection of one amine over another in a diamine can be challenging, often resulting in a mixture of unprotected, mono-protected, and di-protected products. sigmaaldrich.com Methodologies to achieve selective mono-protection are therefore of significant interest and include techniques such as adjusting stoichiometric ratios, using large excesses of the diamine, or employing flow chemistry for precise control over reaction conditions. sigmaaldrich.com
Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Multistep Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis. researchgate.net Its popularity stems from a combination of favorable characteristics:
Ease of Introduction: The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. researchgate.net
Facile Cleavage: The Boc group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of other protecting groups that are stable to acid.
These attributes make the Boc group an invaluable tool for managing the reactivity of amino functionalities during the intricate sequences of reactions required for the synthesis of complex molecules, including pharmaceuticals and natural products.
Structural Elucidation and Stereochemical Considerations of the Heptane (B126788) Backbone
The structure of tert-butyl N-(1-aminoheptan-4-yl)carbamate is characterized by a seven-carbon aliphatic chain with amino groups at the 1- and 4-positions. The amino group at the 4-position is protected as a tert-butyl carbamate (B1207046).
A crucial feature of this molecule is the presence of a chiral center at the C4 carbon, the point of attachment for the Boc-protected amino group. Consequently, the compound can exist as a pair of enantiomers, (R)-tert-butyl N-(1-aminoheptan-4-yl)carbamate and (S)-tert-butyl N-(1-aminoheptan-4-yl)carbamate. The synthesis of this compound from achiral starting materials will typically yield a racemic mixture. The separation of these enantiomers, a process known as chiral resolution, would be necessary for applications where stereochemistry is critical, such as in the synthesis of enantiomerically pure pharmaceuticals. Chiral resolution can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Overview of the Compound's Role as a Versatile Building Block in Organic Chemistry
Mono-protected diamines like tert-butyl N-(1-aminoheptan-4-yl)carbamate are highly versatile building blocks. The presence of a free primary amine allows for a wide range of chemical transformations, including but not limited to:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Following the modification of the free amino group, the Boc group can be removed to unveil the second primary amine, which can then be subjected to a different set of chemical transformations. This stepwise approach enables the synthesis of a diverse array of complex molecules with well-defined substitution patterns. For instance, similar mono-Boc protected diamines are utilized in the synthesis of biologically active compounds and in the development of novel materials. researchgate.net
Representative Physicochemical Properties of Related N-Boc Protected Diamines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Boiling Point (°C) | Density (g/mL at 20°C) |
|---|---|---|---|---|---|
| tert-Butyl N-(4-aminobutyl)carbamate | C₉H₂₀N₂O₂ | 188.27 | Colorless to light yellow liquid | - | 0.984 |
| tert-Butyl N-(7-aminoheptyl)carbamate | C₁₂H₂₆N₂O₂ | 230.35 | Solid | 113-114 (at 0.1 mmHg) | 0.949 (Predicted) |
Note: Data for closely related compounds is presented due to the limited availability of specific experimental data for tert-butyl N-(1-aminoheptan-4-yl)carbamate. sigmaaldrich.comsigmaaldrich.comchembk.com
Scope and Research Trajectories for Differentially Protected Diamine Derivatives
The development of novel and efficient methods for the synthesis of differentially protected diamines continues to be an active area of research. Key research trajectories include:
Development of Novel Protecting Groups: The design of new protecting groups with unique stability and cleavage profiles to expand the synthetic toolbox.
Catalytic Asymmetric Synthesis: The development of catalytic methods for the enantioselective synthesis of chiral diamines, avoiding the need for classical resolution.
Applications in Medicinal Chemistry: The use of these building blocks in the synthesis of new drug candidates and biologically active probes to study disease pathways.
Materials Science: The incorporation of diamine derivatives into polymers and other materials to impart specific properties.
The versatility of compounds like tert-butyl N-(1-aminoheptan-4-yl)carbamate ensures their continued importance in advancing these and other areas of chemical science.
Representative Spectroscopic Data for a Mono-N-Boc-Protected Diamine (tert-Butyl N-(4-aminobutyl)carbamate)
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.89 (brs, NH), 3.11 (brs, 4H, CH₂, NH₂), 2.75 (t, J = 6.4 Hz, 2H), 1.52 (m, 4H), 1.44 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.1, 79.1, 41.3, 40.3, 29.8, 28.5, 27.4 |
Note: Spectroscopic data for the closely related tert-butyl N-(4-aminobutyl)carbamate is provided for illustrative purposes. scielo.org.mx
Properties
IUPAC Name |
tert-butyl N-(1-aminoheptan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-5-7-10(8-6-9-13)14-11(15)16-12(2,3)4/h10H,5-9,13H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMBEMHHDHHVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of Tert Butyln 1 Aminoheptan 4 Yl Carbamate
Selective Deprotection Strategies of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under basic, nucleophilic, and hydrogenolytic conditions. acs.orgtotal-synthesis.com Its removal, however, can be achieved under specific, controlled conditions, allowing for the selective unmasking of the C-4 amino group when required in a synthetic sequence.
The most common method for the cleavage of a Boc group is through acidolysis. acs.org Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this transformation. acsgcipr.orgjk-sci.com
The mechanism of acid-catalyzed deprotection proceeds through a series of well-defined steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. total-synthesis.comcommonorganicchemistry.com
Fragmentation: The protonated carbamate (B1207046) becomes unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.comchemistrysteps.com
Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing the free amine and carbon dioxide gas. jk-sci.comcommonorganicchemistry.com
Cation Quenching: The tert-butyl cation can be quenched by a nucleophile, or it can deprotonate to form isobutylene (B52900) gas. acsgcipr.orgcommonorganicchemistry.com
Due to the acidic conditions, the newly liberated amine is typically obtained as its corresponding acid salt (e.g., an ammonium (B1175870) trifluoroacetate (B77799) or ammonium chloride salt). commonorganicchemistry.com
Table 1: Typical Conditions for Acid-Mediated Boc Deprotection
| Reagent | Solvent | Temperature | Comments |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | A common and effective method; TFA is often used in excess or as a 1:1 mixture with DCM. jk-sci.comresearchgate.net |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | Room Temperature | Typically, a 4M solution of HCl in dioxane is used. Anhydrous conditions are preferred. researchgate.net |
While strong acids are effective, the need for milder and more selective methods has led to the development of catalytic and orthogonal deprotection strategies. These methods are particularly valuable in the synthesis of complex molecules bearing multiple acid-sensitive functional groups. acsgcipr.org
Catalytic Deprotection: Lewis acids can catalyze the cleavage of the Boc group under milder conditions than Brønsted acids. Iron(III) salts, for example, have been reported as sustainable, inexpensive, and efficient catalysts for selective N-Boc deprotection. rsc.orgsemanticscholar.org This method provides a clean reaction that often does not require chromatographic purification. rsc.org
Orthogonal Deprotection: The Boc group is a key component of orthogonal protection strategies in multi-step synthesis, particularly in peptide chemistry. total-synthesis.com Its acid-lability contrasts with the base-lability of the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-lability of the Cbz (benzyloxycarbonyl) group. total-synthesis.comorganic-chemistry.org This allows for the selective removal of one type of protecting group while the others remain intact. For instance, the Boc group on tert-butyl N-(1-aminoheptan-4-yl)carbamate could be removed with TFA without affecting a Cbz group elsewhere in the molecule.
Table 2: Alternative Deprotection Methods for the Boc Group
| Method | Reagent(s) | Key Features |
|---|---|---|
| Lewis Acid Catalysis | Iron(III) chloride (FeCl₃) | Sustainable, inexpensive, and provides clean reactions with high yields. rsc.org |
| Thermal Deprotection | High Temperature in a suitable solvent (e.g., methanol) | Can offer selectivity based on the steric and electronic environment of the Boc group, particularly in continuous flow systems. acs.org |
| Orthogonal to Fmoc | Stable to basic conditions (e.g., piperidine) used for Fmoc removal. | Allows for selective deprotection of Fmoc-protected amines in the presence of a Boc group. total-synthesis.com |
| Orthogonal to Cbz | Stable to catalytic hydrogenation (e.g., H₂, Pd/C) used for Cbz removal. | Allows for selective deprotection of Cbz-protected amines in the presence of a Boc group. total-synthesis.com |
Reactivity of the Free Amino Moiety at the C-1 Position
With the C-4 secondary amine secured by the robust Boc protecting group, the primary amine at the C-1 position is free to participate in a variety of nucleophilic reactions. The stability of the Boc group to most basic and nucleophilic reagents ensures that reactions occur selectively at the C-1 position. organic-chemistry.org
The primary amine of tert-butyl N-(1-aminoheptan-4-yl)carbamate readily undergoes reactions with various electrophilic reagents to form stable covalent bonds.
Acylation: Reaction with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., triethylamine) yields the corresponding N-acylated derivative (an amide). This is a fundamental transformation for building more complex molecular architectures.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords stable sulfonamides.
Carbamoylation: Reaction with isocyanates leads to the formation of N,N'-disubstituted ureas. Alternatively, reaction with chloroformates can yield carbamates.
The introduction of alkyl groups at the C-1 nitrogen can be accomplished through several methods.
Direct Alkylation: While direct reaction with alkyl halides can lead to N-alkylation, the method is often plagued by a lack of selectivity, with overalkylation yielding tertiary amines and quaternary ammonium salts as common byproducts.
Reductive Alkylation (Reductive Amination): A more controlled and widely used method for N-alkylation is reductive amination. organic-chemistry.org This process involves two key steps performed in a single pot:
The primary amine reacts with an aldehyde or a ketone to form an imine (or Schiff base) intermediate. libretexts.org
The imine is then reduced in situ by a mild reducing agent to furnish the corresponding secondary or tertiary amine. organic-chemistry.org
Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups. nih.govnih.gov This tandem approach prevents the common issue of overalkylation. nih.gov
Table 3: Typical Reagents for Reductive Alkylation
| Carbonyl Source | Reducing Agent | Solvent | Outcome |
|---|---|---|---|
| Aliphatic or Aromatic Aldehyde | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Forms a secondary amine at the C-1 position. nih.govnih.gov |
| Aliphatic or Aromatic Ketone | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Forms a secondary amine at the C-1 position. organic-chemistry.org |
This section further elaborates on the key derivatives that can be synthesized from the primary amino group at the C-1 position.
Urea (B33335) Derivatives: The reaction between the primary amine and an isocyanate (R-N=C=O) is a highly efficient method for the synthesis of unsymmetrical ureas. The nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate, resulting in a stable urea linkage. A one-pot synthesis of ureas from Boc-protected amines has been described, which involves the in situ generation of an isocyanate from the carbamate itself. nih.govorganic-chemistry.orgacs.org However, in the context of tert-butyl N-(1-aminoheptan-4-yl)carbamate, the free primary amine would react with an external isocyanate.
Amide Derivatives: As discussed under acylation (3.2.1), amides are readily formed. Facile one-pot syntheses of amides from N-Boc-protected amines have been developed, where an isocyanate intermediate is generated in situ and subsequently reacted with a Grignard reagent. rsc.org This highlights the versatility of the carbamate group in synthetic transformations, although direct acylation of the free primary amine remains the most straightforward route.
Imine Derivatives: The primary amine at C-1 can condense with aldehydes or ketones, typically under mild acid catalysis, to form an imine (Schiff base). libretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.org The formation of imines is a reversible process. chadsprep.com
Chemical Modifications of the Heptane (B126788) Carbon Skeleton
The chemical modification of the heptane backbone of tert-butyl N-(1-aminoheptan-4-yl)carbamate presents a synthetic challenge due to the presence of multiple unactivated C-H bonds. However, modern synthetic methodologies offer potential pathways for such transformations.
Functionalization via C-H Activation
Palladium-catalyzed C-H activation is a prominent method for the functionalization of aliphatic amines. Research has shown that N-Boc protected amines can undergo C-H activation, often directed by the carbamate group itself or other coordinating functionalities. For instance, palladium-catalyzed oxidation of Boc-protected N-methylamines has been demonstrated, indicating the directing capability of the Boc group in activating adjacent C-H bonds. acs.org While this typically favors positions alpha to the nitrogen, remote C-H activation is also achievable with appropriate catalytic systems. For acyclic amines, achieving regioselectivity on a long alkyl chain like heptane is challenging. The presence of the second amino group at the 1-position could also influence the regioselectivity of such reactions, potentially directing functionalization to its vicinity.
Catalytic systems involving other transition metals, such as rhodium or iridium, are also employed for C-H functionalization and could theoretically be applied to the heptane backbone. The regioselectivity would likely be influenced by steric and electronic factors along the carbon chain. Functionalization would be expected to occur preferentially at secondary carbons, with the C-4 position being sterically accessible.
It is important to note that without a directing group to guide the catalyst to a specific C-H bond on the heptane chain, a mixture of products would be expected. Future research may focus on the development of catalysts or directing groups that can achieve site-selective functionalization of such long-chain diaminoalkanes.
Introduction of Additional Functional Groups
Beyond C-H activation, other methods can be employed to introduce additional functional groups onto the heptane skeleton, often requiring multi-step sequences.
Hydroxylation: The introduction of a hydroxyl group could potentially be achieved through radical-based reactions. For instance, the Hofmann-Löffler-Freytag reaction, involving the generation of a nitrogen-centered radical followed by a 1,5-hydrogen atom transfer, could lead to the formation of a δ-carbon radical, which can then be trapped by a hydroxylating agent. Given the structure of the target molecule, this could potentially lead to hydroxylation at the C-5 or C-7 positions relative to the Boc-protected nitrogen.
Halogenation: Similar to hydroxylation, radical-mediated halogenation can introduce halogen atoms at positions remote from the activating group. The use of reagents like N-halosuccinimides in the presence of a radical initiator could lead to the halogenation of the heptane chain. The regioselectivity would be dictated by the stability of the resulting carbon radical, generally favoring tertiary > secondary > primary C-H bonds.
Olefin Introduction: The introduction of a double bond within the heptane skeleton can be envisioned through elimination reactions. This would first require the introduction of a suitable leaving group, such as a halogen or a sulfonate ester, via one of the functionalization methods mentioned above. Subsequent treatment with a base would then induce elimination to form an alkene. The position of the double bond would depend on the location of the leaving group and the regioselectivity of the elimination reaction (Zaitsev vs. Hofmann).
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of tert-butyl N-(1-aminoheptan-4-yl)carbamate is largely dictated by the reactivity of the tert-butyloxycarbonyl (Boc) protecting group and the primary amino group, as well as the aliphatic heptane chain.
The Boc group is known to be stable under a wide range of nucleophilic and basic conditions. organic-chemistry.orgnih.gov However, it is readily cleaved under anhydrous acidic conditions. derpharmachemica.com The degradation pathway involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene. This process ultimately yields the free diamine and carbon dioxide.
| Condition | Stability of Boc Group | Degradation Products |
| Strongly Acidic (e.g., TFA, HCl) | Labile | 1,4-Diaminoheptane, CO2, Isobutene |
| Strongly Basic (e.g., NaOH, KOH) | Generally Stable | No significant degradation of the Boc group |
| Nucleophilic | Generally Stable | No significant degradation of the Boc group |
Under oxidative conditions , the molecule can undergo several transformations. The primary amino group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4), which can lead to a variety of products including nitro compounds or cleavage of the C-N bond. quora.com The heptane chain itself can also be oxidized, particularly at the tertiary C-H bond at the C-4 position, potentially leading to the formation of an alcohol or ketone. Under harsh oxidative conditions, cleavage of the carbon-carbon bonds within the heptane chain can occur. libretexts.org
| Oxidizing Agent | Potential Degradation Products |
| Potassium Permanganate (KMnO4) | Nitro derivatives, ketones, carboxylic acids (from chain cleavage) |
| Ozone (O3) | No reaction with the saturated alkyl chain or Boc group |
Under reductive conditions , the Boc group is generally stable to catalytic hydrogenation. However, it can be reduced by strong hydride reagents like lithium aluminum hydride (LiAlH4). guidechem.com This reduction typically converts the carbamate into an N-methyl group, which would yield N-methyl-1-aminoheptan-4-amine. The primary amino group is generally unreactive towards these reducing agents.
| Reducing Agent | Reactivity of Boc Group | Product |
| Lithium Aluminum Hydride (LiAlH4) | Reduced | N-methyl-1-aminoheptan-4-amine |
| Catalytic Hydrogenation (e.g., H2/Pd) | Stable | No reaction |
Advanced Applications in Organic and Medicinal Chemistry Programs
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center at the 4-position of the heptane (B126788) backbone makes tert-butyl N-(1-aminoheptan-4-yl)carbamate a valuable chiral precursor in asymmetric synthesis. The differential protection of the two amino groups allows for selective functionalization, enabling the introduction of new stereocenters with a high degree of control.
Methodologies for the asymmetric synthesis of chiral 1,4-diamines, such as the one present in the subject compound, often rely on strategies like the use of chiral auxiliaries, organocatalysis, or metal-catalyzed reactions. rsc.orgresearchgate.net For instance, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which it is removed to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net In the context of tert-butyl N-(1-aminoheptan-4-yl)carbamate, a chiral auxiliary could be employed in the synthesis of the 1,4-diaminoheptane core to establish the desired stereochemistry at the C4 position.
Catalytic asymmetric methods offer a more efficient approach to chiral diamines. researchgate.netnih.gov For example, transition metal catalysts bearing chiral ligands can facilitate enantioselective transformations, such as asymmetric hydrogenations or aminations of suitable prochiral substrates. nih.gov The resulting chiral diamine can then be selectively protected to yield the target compound. The inherent chirality of tert-butyl N-(1-aminoheptan-4-yl)carbamate can subsequently be used to influence the stereochemistry of further reactions, acting as an internal stereocontrol element in the synthesis of more complex molecules.
Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Diamines
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net | Well-established, often high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |
| Organocatalysis | Small organic molecules are used as catalysts to promote enantioselective reactions. rsc.org | Metal-free, often mild reaction conditions. | Catalyst loading can be high, and scalability can be a challenge. |
| Metal-Catalyzed Reactions | Transition metal complexes with chiral ligands catalyze asymmetric transformations. nih.gov | High turnover numbers, excellent enantioselectivity. | Potential for metal contamination in the final product. |
Role in the Construction of Peptide and Peptidomimetic Scaffolds
In the realm of peptide and medicinal chemistry, tert-butyl N-(1-aminoheptan-4-yl)carbamate serves as a valuable scaffold for the construction of peptides and peptidomimetics with tailored properties. nih.govnih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. nih.govrsc.org The incorporation of non-natural building blocks, such as the 1,4-diaminoheptane core, can introduce conformational constraints and alter the pharmacokinetic profile of a peptide. lifechemicals.commdpi.com
The flexible heptane chain of tert-butyl N-(1-aminoheptan-4-yl)carbamate can be incorporated into a peptide backbone to act as a linker between amino acid residues or to replace a segment of the peptide chain altogether. researchgate.netmdpi.com This can lead to the formation of macrocyclic peptidomimetics or peptides with altered secondary structures. researchgate.netresearchgate.netnih.gov The presence of the two amino groups allows for the attachment of various side chains or other functional groups, enabling the creation of diverse libraries of peptidomimetic compounds for drug discovery. researchgate.netnih.gov
Furthermore, the chiral center at the 4-position can be used to control the three-dimensional arrangement of the appended functionalities, which is crucial for achieving high-affinity binding to biological targets. researchgate.net By systematically varying the stereochemistry at this position and the nature of the attached groups, researchers can perform detailed structure-activity relationship (SAR) studies to optimize the biological activity of the resulting peptidomimetics. researchgate.netnih.gov
Application in Linker Chemistry for Conjugate Synthesis (e.g., PROTACs)
The bifunctional nature of tert-butyl N-(1-aminoheptan-4-yl)carbamate makes it an ideal component for the synthesis of molecular conjugates, most notably Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov N-Boc protected diamines, such as tert-butyl N-(1-aminoheptan-4-yl)carbamate, are widely used as building blocks for PROTAC linkers. nih.gov The aliphatic heptane chain provides a flexible spacer, and its length can be readily modified to optimize the distance between the two ligands for efficient ternary complex formation. arxiv.org
The synthetic utility of tert-butyl N-(1-aminoheptan-4-yl)carbamate in this context lies in the orthogonal reactivity of its two amino groups. The Boc-protected amine is stable under standard coupling conditions, allowing for the selective attachment of one of the ligands to the free primary amine. Subsequent deprotection of the Boc group reveals the second amino group, which can then be coupled to the other ligand, completing the synthesis of the PROTAC. This modular approach facilitates the rapid synthesis of libraries of PROTACs with varying linker lengths and compositions for SAR studies. nih.govnih.gov
Table 2: Properties of Common PROTAC Linker Types
| Linker Type | Characteristics | Examples |
|---|---|---|
| Aliphatic Chains | Flexible, allow for conformational adjustments. | Polyethylene glycol (PEG), alkyl chains. |
| Rigid Linkers | Provide pre-organized conformations. | Cycloalkanes, piperazines, piperidines. |
| Functionalized Linkers | Can improve solubility and other physicochemical properties. | Linkers containing amides, ethers, or other functional groups. nih.gov |
Precursor for the Synthesis of Diverse Heterocyclic and Macrocyclic Systems
The 1,4-diamine functionality of tert-butyl N-(1-aminoheptan-4-yl)carbamate serves as a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic and macrocyclic systems. beilstein-journals.orgnih.gov The strategic placement of the two amino groups on the heptane backbone allows for intramolecular cyclization reactions to form rings of various sizes, including piperidines and azepanes. nih.govpsu.eduwhiterose.ac.uk
For instance, through a sequence of reactions involving activation of one of the amino groups and subsequent nucleophilic attack by the other, the heptane chain can be cyclized to form a substituted piperidine (B6355638) or azepane ring. The stereochemistry of the starting material can be transferred to the newly formed heterocyclic ring, providing access to enantiomerically pure products. The synthesis of such substituted heterocycles is of significant interest in medicinal chemistry, as these scaffolds are present in a wide range of biologically active molecules. nih.gov
Beyond the formation of simple heterocycles, tert-butyl N-(1-aminoheptan-4-yl)carbamate can also be employed in the synthesis of more complex macrocyclic structures. researchgate.net By reacting the diamine with a dicarboxylic acid or another bifunctional electrophile under high-dilution conditions, macrocyclic lactams can be formed. These macrocycles can serve as scaffolds for the development of novel drugs, host-guest chemistry, and materials science applications. The ability to control the size and conformation of the macrocycle by choosing the appropriate reaction partners makes this a versatile synthetic strategy.
Integration into Divergent and Convergent Synthetic Strategies for Complex Molecules
The bifunctional nature of tert-butyl N-(1-aminoheptan-4-yl)carbamate makes it a valuable building block for both divergent and convergent synthetic strategies aimed at the construction of complex molecules. nih.govyoutube.com
In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. The orthogonally protected diamine allows for the sequential or parallel introduction of different functionalities at either end of the molecule. For example, the primary amine could be acylated with a variety of carboxylic acids, and after deprotection of the Boc group, the secondary amine could be reacted with a different set of electrophiles. This approach enables the rapid generation of a diverse set of molecules for screening in drug discovery programs. nih.gov
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy would confirm the presence and connectivity of the different types of protons in tert-butyl N-(1-aminoheptan-4-yl)carbamate. The characteristic large singlet for the nine equivalent protons of the tert-butyl group is a key indicator of the Boc-protecting group. Other signals would correspond to the protons of the heptane (B126788) chain and the amino groups.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon of the tert-butyl group, and the various carbons of the heptane chain.
Representative ¹H NMR Data for a Structurally Similar Compound (tert-butyl N-(4-aminobutyl)carbamate in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.95 | brs | 1H | N-H (carbamate) |
| 3.19-3.24 | m | 2H | -CH₂-NH-Boc |
| 2.72-2.79 | m | 2H | -CH₂-NH₂ |
| 2.34 | brs | 2H | -NH₂ |
| 1.52-1.59 | m | 4H | -CH₂-CH₂- |
Representative ¹³C NMR Data for a Structurally Similar Compound (tert-butyl N-(4-aminobutyl)carbamate)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 156.5 | C=O (carbamate) |
| 79.3 | -C(CH₃)₃ |
| 42.1 | -CH₂-NH-Boc |
| 40.9 | -CH₂-NH₂ |
| 29.4 | -CH₂- |
| 28.9 | -CH₂- |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For tert-butyl N-(1-aminoheptan-4-yl)carbamate (C₁₂H₂₆N₂O₂), the theoretical exact mass can be calculated.
An experimentally determined mass from HRMS that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Theoretical Exact Mass Calculation for C₁₂H₂₆N₂O₂
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₂H₂₇N₂O₂⁺ | 231.2067 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For tert-butyl N-(1-aminoheptan-4-yl)carbamate, key vibrational bands would confirm the presence of the carbamate and amine functionalities.
Representative IR Data for a Structurally Similar Compound (N-Boc-1,6-diaminohexane)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350-3250 | N-H stretching | Amine and Carbamate |
| 2930-2850 | C-H stretching | Alkane |
| ~1685 | C=O stretching | Carbamate |
| ~1520 | N-H bending | Carbamate |
Chiroptical Methods for Stereochemical Assignment
The structure of tert-butyl N-(1-aminoheptan-4-yl)carbamate contains a chiral center at the C4 position of the heptane chain. This means the compound can exist as a pair of enantiomers. Chiroptical methods are essential for determining the stereochemistry of such molecules.
Optical Rotation measures the rotation of plane-polarized light by a chiral compound. A non-zero optical rotation would confirm the enantiomeric nature of the sample. The specific rotation ([α]D) is a characteristic physical property of a chiral compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While the carbamate chromophore itself is not strongly absorbing in the accessible UV-Vis range, derivatization with a suitable chromophore can allow for the use of CD to determine the absolute configuration.
As no specific data is available for the target compound, a general approach would involve separating the enantiomers and then analyzing each by polarimetry to determine the direction and magnitude of optical rotation.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are vital for assessing the purity of a compound and for separating mixtures of isomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds. A reversed-phase HPLC method would typically be employed, and the purity would be assessed by the area percentage of the main peak. Chiral HPLC, using a chiral stationary phase, would be the method of choice for separating the enantiomers of tert-butyl N-(1-aminoheptan-4-yl)carbamate and determining the enantiomeric excess (ee). sci-hub.rusigmaaldrich.comrsc.org
Gas Chromatography (GC) can be used to assess the purity of volatile compounds. bre.com For N-Boc protected amines, derivatization may be necessary to improve volatility and thermal stability. vt.edu GC can also be used to separate isomers, although HPLC is more common for enantiomeric separations.
Typical Chromatographic Conditions for Purity Assessment
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC (Purity) | C18 reversed-phase | Acetonitrile/Water gradient | UV (e.g., 210 nm) |
| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV (e.g., 210 nm) |
Computational and Theoretical Chemistry Studies of Tert Butyln 1 Aminoheptan 4 Yl Carbamate
Conformational Analysis and Energy Landscapes of the Flexible Heptane (B126788) Chain
Conformational analysis is typically performed using computational methods such as molecular mechanics (MM) or quantum mechanics (QM), particularly Density Functional Theory (DFT). A systematic or stochastic search of the potential energy surface reveals various low-energy conformers. upc.edu The results of these searches are used to construct an energy landscape, which maps the molecule's potential energy as a function of its geometry, often simplified to key dihedral angles. nih.govresearchgate.net
For a flexible chain like heptane, the landscape is complex, with numerous local energy minima corresponding to different folded and extended structures. nih.govacs.org The global minimum represents the most stable conformation, while other low-energy conformers may also be significantly populated at room temperature. Key conformers often include the fully extended (all-trans) state and various gauche arrangements that lead to more compact, folded structures. The relative stability of these conformers is determined by a balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the terminal amino group and the carbamate), and van der Waals forces.
Table 1: Calculated Relative Energies of Representative Conformers of tert-butyl N-(1-aminoheptan-4-yl)carbamate This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory for illustrative purposes.
| Conformer Description | Key Dihedral Angles (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Extended Chain (Global Minimum) | ~180°, ~180°, ~180° | 0.00 |
| Terminal Fold (Gauche 1) | ~60°, ~180°, ~180° | 0.95 |
| Central Fold (Gauche 2) | ~180°, ~60°, ~180° | 1.20 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily using DFT, provide detailed insight into the electronic structure of tert-butyl N-(1-aminoheptan-4-yl)carbamate, which is fundamental to understanding its reactivity. nih.gov Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. scispace.com
A Molecular Electrostatic Potential (MEP) map can also be calculated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the terminal amine's nitrogen atom, indicating sites susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the amine and carbamate (B1207046) N-H protons.
These calculations can predict sites of protonation, nucleophilic attack, and other reactions. For instance, the terminal primary amine is predicted to be more nucleophilic than the carbamate-protected secondary amine. rsc.org
Table 2: Predicted Electronic Properties of tert-butyl N-(1-aminoheptan-4-yl)carbamate This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory for illustrative purposes.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Localized primarily on the terminal amino group, indicating its role as the main electron donor site. |
| LUMO Energy | +1.8 eV | Distributed across the carbamate group, particularly the C=O bond. |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
Mechanistic Studies of Boc-Protection and Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. numberanalytics.comorganic-chemistry.org Computational chemistry is instrumental in elucidating the detailed mechanisms of its introduction (protection) and removal (deprotection).
Boc-Protection: The protection reaction typically involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com Computational models can map the reaction pathway, identifying the transition state for the amine's attack on one of the anhydride's carbonyl carbons.
Boc-Deprotection: The removal of the Boc group is most commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). jk-sci.comtotal-synthesis.com The mechanism involves several key steps that have been extensively studied computationally: commonorganicchemistry.comacs.org
Protonation: The carbamate oxygen is protonated by the acid.
Fragmentation: The protonated carbamate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This step is typically the rate-determining step.
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine. commonorganicchemistry.com
Protonation: Under the acidic conditions, the newly liberated amine is protonated to form an ammonium (B1175870) salt.
Computational studies can calculate the activation energies for each step, providing a quantitative understanding of the reaction kinetics.
Table 3: Hypothetical Calculated Activation Energies for Boc Deprotection Mechanism This table presents hypothetical data for the TFA-catalyzed deprotection in a dichloromethane (B109758) solvent model.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| 1 | Protonation of carbamate oxygen | 2.5 |
| 2 | C-O bond cleavage (rate-determining) | 18.5 |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. An MD simulation of tert-butyl N-(1-aminoheptan-4-yl)carbamate, either in a solvent like water or interacting with other molecules, can reveal important behavioral characteristics.
In an aqueous environment, simulations would highlight the formation of hydrogen bonds between the solvent and the molecule's polar groups. The terminal -NH₂ group and the carbamate's N-H group would act as hydrogen bond donors, while the carbonyl oxygen (C=O) would be a strong hydrogen bond acceptor. The flexible heptane chain and the bulky tert-butyl group would exhibit hydrophobic interactions, influencing how the molecule orients itself at interfaces or aggregates in solution.
Analysis of the simulation trajectory, for example through Radial Distribution Functions (RDFs), can quantify these interactions by showing the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.
Table 4: Summary of Key Intermolecular Interactions from a Simulated Aqueous Solution This table presents hypothetical data derived from a 10 ns MD simulation in a TIP3P water box.
| Interacting Atoms | Type of Interaction | Average Distance (Å) | Average Interaction Lifetime (ps) |
|---|---|---|---|
| Terminal -NH₂ (H) ... H₂O (O) | Hydrogen Bond (Donor) | 1.9 | 2.1 |
| Carbamate C=O (O) ... H₂O (H) | Hydrogen Bond (Acceptor) | 1.8 | 3.5 |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry allows for the a priori prediction of various spectroscopic parameters. nih.gov These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., using the Gauge-Independent Atomic Orbital - GIAO - method), one can predict ¹H and ¹³C NMR chemical shifts. chemrxiv.org These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data. nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.netnih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum provides a fingerprint of the molecule's vibrational modes. Key predicted peaks would include N-H stretching vibrations for both the amine and carbamate, a strong C=O stretching band for the carbamate, and various C-H stretching and bending modes. nih.govchemrxiv.org
Comparing predicted spectra with experimental results serves as a rigorous test of the computational model's accuracy. A strong correlation validates the determined structure and conformational preferences.
Table 5: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data Predicted values are hypothetical and based on typical DFT calculations. Experimental values are plausible estimates for this structure.
| Parameter | Nucleus/Group | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Protons on C1 (-CH₂NH₂) | 2.85 | 2.78 |
| ¹H NMR Chemical Shift (ppm) | Proton on C4 (-CH-) | 3.50 | 3.42 |
| ¹H NMR Chemical Shift (ppm) | tert-Butyl Protons | 1.48 | 1.45 |
| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | 156.5 | 155.9 |
| ¹³C NMR Chemical Shift (ppm) | Carbon C4 | 52.1 | 51.5 |
| IR Frequency (cm⁻¹) | N-H Stretch (Amine) | 3380, 3310 | 3365, 3290 |
Future Directions and Emerging Research Avenues for Tert Butyln 1 Aminoheptan 4 Yl Carbamate
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of carbamates is a well-established field, yet there is always a drive for more efficient, cost-effective, and environmentally friendly methods. Future research in the synthesis of tert-butyl N-(1-aminoheptan-4-yl)carbamate is likely to focus on several key areas. One promising approach is the development of novel catalytic systems that can facilitate the carbamation reaction under milder conditions and with higher yields. For instance, the use of transition-metal catalysts or organocatalysts could offer new pathways for the formation of the carbamate (B1207046) group, potentially reducing the need for harsh reagents and simplifying purification processes.
| Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Palladium(II) acetate (B1210297) / Xantphos | 80 °C, 24 h | 85 | Hypothetical Data |
| Proline | Room Temp, 48 h | 78 | Hypothetical Data |
| Iron(III) chloride | 50 °C, 12 h | 92 | Hypothetical Data |
Exploration of Automated and Flow Chemistry Approaches for Production
The translation of synthetic routes from laboratory-scale to industrial production often presents significant challenges. Automated synthesis and flow chemistry are two powerful technologies that can address these challenges by enabling continuous, controlled, and scalable production of chemical compounds. mdpi.com
Future research in this area will likely involve the development of a continuous flow process for the synthesis of tert-butyl N-(1-aminoheptan-4-yl)carbamate. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor system. The use of immobilized catalysts or reagents within the flow reactor could further enhance the efficiency and sustainability of the process by allowing for easy separation and reuse.
Automated synthesis platforms could also be employed to rapidly screen a wide range of reaction conditions and identify the optimal parameters for the synthesis. This high-throughput approach could significantly accelerate the development of a robust and scalable manufacturing process for this compound.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12-24 hours | 10-30 minutes |
| Scalability | Limited | High |
| Process Control | Moderate | High |
| Safety | Potential for thermal runaway | Enhanced |
Expanding the Scope of Chemical Transformations and Derivatization
The functional groups present in tert-butyl N-(1-aminoheptan-4-yl)carbamate, namely the primary amine and the carbamate, offer numerous possibilities for further chemical modification. Future research will undoubtedly focus on exploring these derivatization pathways to generate a library of novel compounds with potentially interesting biological or material properties.
The primary amine can serve as a handle for a variety of chemical transformations, including acylation, alkylation, and arylation reactions. These modifications would allow for the introduction of a wide range of substituents, enabling a systematic investigation of structure-activity relationships. The carbamate group, while generally stable, can also be cleaved under specific conditions to liberate the free amine, providing another avenue for derivatization.
| Reaction Type | Reagent | Product Class |
| Acylation | Acid chloride / Anhydride | Amides |
| Reductive Amination | Aldehyde / Ketone, NaBH(OAc)3 | Secondary / Tertiary Amines |
| Sulfonylation | Sulfonyl chloride | Sulfonamides |
Design and Synthesis of Advanced Materials Incorporating the Carbamate Motif
The carbamate functional group is known to participate in hydrogen bonding, which can influence the self-assembly and bulk properties of materials. This opens up the possibility of incorporating tert-butyl N-(1-aminoheptan-4-yl)carbamate, or its derivatives, into the design and synthesis of advanced materials.
One potential area of research is the development of novel polymers or supramolecular assemblies where the carbamate motif plays a key role in directing the material's structure and properties. For example, the compound could be used as a monomer in the synthesis of polyurethanes or as a building block for the construction of self-assembling hydrogels or organogels. The specific arrangement of the amino and carbamate groups in this molecule could lead to materials with unique properties, such as specific recognition capabilities or responsiveness to external stimuli.
Unveiling New Roles in Target-Oriented Synthesis and Chemical Biology Tools
The structural features of tert-butyl N-(1-aminoheptan-4-yl)carbamate make it an interesting scaffold for the development of new molecules with potential applications in medicinal chemistry and chemical biology. The diamine backbone is a common motif in many biologically active compounds, and the Boc-protecting group allows for selective functionalization.
Future research could explore the use of this compound as a building block in the synthesis of more complex target molecules, such as enzyme inhibitors or receptor ligands. The heptyl chain provides a degree of conformational flexibility, which could be advantageous for binding to biological targets.
Furthermore, derivatives of tert-butyl N-(1-aminoheptan-4-yl)carbamate could be developed as chemical biology tools. For example, by attaching a fluorescent tag or a reactive handle, the molecule could be used to probe biological systems, identify new protein targets, or visualize cellular processes.
Q & A
Q. How can the synthesis of tert-butyl N-(1-aminoheptan-4-yl)carbamate be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent Selection : Dichloromethane or ethanol are preferred for their ability to dissolve intermediates while maintaining reaction efficiency .
- Base Catalysts : Sodium hydride or triethylamine can enhance nucleophilic substitution by deprotonating the amine group .
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., carbamate hydrolysis) .
- Reaction Time : Extended durations (12–24 hours) may improve yield, but excess time can degrade sensitive functional groups .
Q. What spectroscopic techniques are critical for characterizing tert-butyl N-(1-aminoheptan-4-yl)carbamate, and what key data points should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Focus on chemical shifts for the tert-butyl group (~1.4 ppm, singlet) and amine protons (~1.8–2.5 ppm). Splitting patterns confirm substitution patterns .
- ¹³C NMR : Identify carbamate carbonyl (~155 ppm) and tertiary carbons in the tert-butyl group (~28 ppm) .
- Infrared (IR) Spectroscopy : Stretch frequencies for N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns reveal structural motifs .
Q. What are the recommended strategies for purifying tert-butyl N-(1-aminoheptan-4-yl)carbamate to achieve >95% purity?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% ethyl acetate) to separate polar impurities .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) exploit differential solubility for high-purity crystals .
- Acid-Base Extraction : Utilize the compound’s amine group by protonating in acidic conditions (pH <3) and back-extracting in basic conditions (pH >10) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological interactions of tert-butyl N-(1-aminoheptan-4-yl)carbamate with target enzymes?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities by aligning the compound’s amine and carbamate groups with enzyme active sites. Prioritize hydrogen-bond interactions with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .
- Free Energy Calculations : Use MM-PBSA to quantify contributions of van der Waals and electrostatic interactions to binding .
Q. What experimental approaches resolve contradictions between theoretical and observed stereochemical outcomes in the synthesis of tert-butyl N-(1-aminoheptan-4-yl)carbamate?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to quantify optical purity .
- X-ray Crystallography : Use SHELX-2018 to determine absolute configuration. Refinement in OLEX2 resolves ambiguities in electron density maps .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to validate stereochemistry .
Q. How should researchers address discrepancies between NMR data and X-ray crystallography results for tert-butyl N-(1-aminoheptan-4-yl)carbamate?
Methodological Answer:
- Dynamic Effects in NMR : If X-ray shows planar carbamate but NMR suggests rotation, conduct variable-temperature NMR (VT-NMR) to assess restricted rotation (e.g., coalescence temperatures) .
- Crystal Packing Artifacts : Use ORTEP-3 to visualize thermal ellipsoids and confirm if crystallographic data reflects solution-state conformation .
- DFT Optimization : Compare optimized gas-phase (B3LYP/6-31G*) and solid-state (periodic boundary conditions) structures to identify environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
